REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[N:5][C:6]2[C:7](=O)[NH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1.C1(C)C=CC=CC=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:34]>O.CCOC(C)=O>[Cl:34][C:7]1[N:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][C:3]([C:2]([F:15])([F:14])[F:1])=[CH:12]2
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=NC=2C(NC=CC2C1)=O)(F)F
|
Name
|
|
Quantity
|
1401 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
184 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
98 μL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the vial was sealed
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 125° C.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to RT
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with additional EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic portions were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C=C(C=NC12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.335 mmol | |
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |